2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the thiophene ring, known for its electronic properties, makes this compound particularly valuable in the development of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The thiophene rings can participate in π-π stacking interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(thiophen-2-ylmethyl)benzamide: Lacks the additional thiophene-3-carbonyl group, resulting in different electronic properties.
N-(5-(thiophene-3-carbonyl)thiophen-2-yl)benzamide: Lacks the 2-methyl substitution on the benzamide ring, affecting its steric and electronic characteristics.
Uniqueness
2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the combination of its structural features, which confer distinct electronic properties and potential biological activity. The presence of both thiophene rings and the benzamide core allows for versatile applications in various fields .
Properties
IUPAC Name |
2-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-12-4-2-3-5-15(12)18(21)19-10-14-6-7-16(23-14)17(20)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZYXNJFPJRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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